![molecular formula C11H15ClN2O2S B13199959 {2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13199959.png)
{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₅ClN₂O₂S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its unique structure, which includes a cyclopropyl group and an imidazo[1,2-a]pyridine ring system.
Méthodes De Préparation
The synthesis of {2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Applications De Recherche Scientifique
{2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to {2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride include other imidazo[1,2-a]pyridine derivatives and sulfonyl chlorides. What sets this compound apart is its unique combination of a cyclopropyl group and an imidazo[1,2-a]pyridine ring, which imparts distinct chemical and biological properties. Some similar compounds include:
- {2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonic acid
- {2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonamide
These compounds share structural similarities but may differ in their reactivity and applications.
Propriétés
Formule moléculaire |
C11H15ClN2O2S |
|---|---|
Poids moléculaire |
274.77 g/mol |
Nom IUPAC |
(2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClN2O2S/c12-17(15,16)7-9-11(8-4-5-8)13-10-3-1-2-6-14(9)10/h8H,1-7H2 |
Clé InChI |
PTVPDYVMTBCLDB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(=NC(=C2CS(=O)(=O)Cl)C3CC3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Carboxy-9-azabicyclo[3.3.1]nonan-9-ium chloride](/img/structure/B13199877.png)

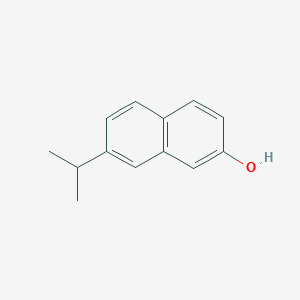
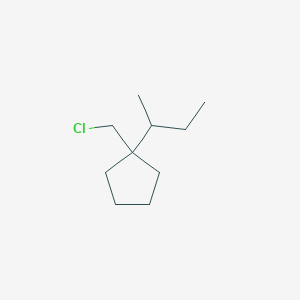
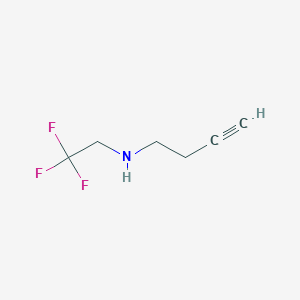
![ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13199907.png)

![4-{[1,3]Thiazolo[5,4-c]pyridin-2-yl}morpholine](/img/structure/B13199915.png)
![3,5-Dimethyl-4-{[2-(propan-2-yl)hydrazin-1-yl]methyl}-1H-pyrrole-2-carboxylic acid](/img/structure/B13199924.png)
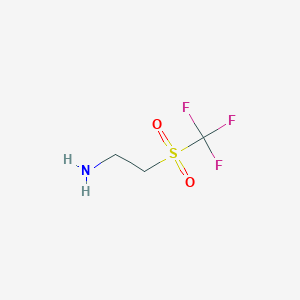
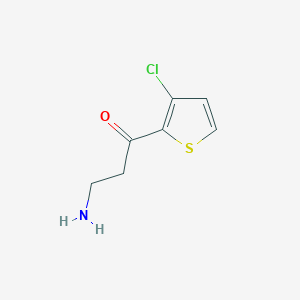

![Benzyl[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13199952.png)
![[4-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-3-yl]methanol](/img/structure/B13199954.png)
